Cas no 40571-86-6 (trans-2-(Benzylamino)cyclohexanol)

trans-2-(Benzylamino)cyclohexanol structure
40571-86-6 structure
trans-2-(Benzylamino)cyclohexanol
40571-86-6
C13H19NO
205.296063661575
MFCD00145421
55247
2724650

trans-2-(Benzylamino)cyclohexanol Properties

Names and Identifiers

    • (1R,2R)-2-(Benzylamino)cyclohexanol
    • trans-2-Benzylamino-1-cyclohexanol
    • trans-2-(Benzylamino)cyclohexanol
    • TRANS-2-(BENZYLAMINO)CYCLOHEXAN-1-OL
    • Cyclohexanol,2-[(phenylmethyl)amino]-, trans-
    • trans-2-(Benzylamino)-1-cyclohexanol
    • (1R,2R)-2-(benzylamino)cyclohexan-1-ol
    • Cyclohexanol, 2-[(phenylmethyl)amino]-, (1R-trans)-
    • PubChem19547
    • NJNCYFUGUYIMEQ-CHWSQXEVSA-N
    • Trans-2-Benzylaminocyclohexan-1-ol
    • EBD1837908
    • AB03954
    • OR13972
    • 2alpha-(Benzylamino)cyclohexan-1beta-ol
    • (1RS,2RS
    • 141553-09-5
    • (1R, 2R)-2-Benzylamino-1-cyclohexanol
    • SCHEMBL697762
    • GS-5653
    • AMY1011
    • MFCD09996881
    • 40571-86-6
    • (1RS,2RS)-trans-2-benzylaminocyclohexanol
    • (1R,2R)-2-Benzylamino-1-cyclohexanol
    • A885659
    • AKOS016842843
    • MFCD00145421
    • CS-0093766
    • BB 0323064
    • rel-(1R,2R)-2-(Benzylamino)cyclohexanol
    • H10650
    • J-524993
    • Cyclohexanol, 2-[(phenylmethyl)amino]-, (1R,2R)-
    • Cyclohexanol, 2-[(phenylmethyl)amino]-, trans- (ZCI)
    • rel-(1R,2R)-2-[(Phenylmethyl)amino]cyclohexanol (ACI)
    • DB-102155
    • (1R,2R)-2-(benzylamino)cyclohexanol
    • +Expand
    • MFCD00145421
    • NJNCYFUGUYIMEQ-CHWSQXEVSA-N
    • 1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1
    • O[C@@H]1CCCC[C@H]1NCC1C=CC=CC=1

Computed Properties

  • 205.14700
  • 2
  • 2
  • 3
  • 205.147
  • 15
  • 177
  • 0
  • 2
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • 1
  • 32.299

Experimental Properties

  • 2.47060
  • 32.26000
  • 1.5175 (estimate)
  • 69-72°C
  • 69-72 ºC
  • 118.8°C
  • Not available
  • Not available
  • 0.9923 (rough estimate)

trans-2-(Benzylamino)cyclohexanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VCL-500mg
trans-2-Benzylamino-1-cyclohexanol
40571-86-6 95%
500mg
$65.00 2024-05-03
A2B Chem LLC
AB79797-250mg
Trans-2-(benzylamino)cyclohexanol
40571-86-6 98%
250mg
$38.00 2024-04-20
Aaron
AR003VKX-250mg
trans-2-Benzylamino-1-cyclohexanol
40571-86-6 95%
250mg
$5.00
abcr
AB176457-1 g
trans-2-(Benzylamino)cyclohexanol, 95%; .
40571-86-6 95%
1g
€76.00 2023-05-07
Alichem
A019139466-10g
Trans-2-(benzylamino)cyclohexanol
40571-86-6 97%
10g
$212.00 2023-09-02
Ambeed
A109701-250mg
Trans-2-(benzylamino)cyclohexanol
40571-86-6 97%
250mg
$5.00
Apollo Scientific
OR13972-1g
trans-2-(Benzylamino)cyclohexan-1-ol
40571-86-6 97%
1g
£37.00 2024-07-19
Chemenu
CM116660-5g
trans-2-(Benzylamino)cyclohexanol
40571-86-6 95+%
5g
$122
Crysdot LLC
CD12074291-25g
Trans-2-(benzylamino)cyclohexanol
40571-86-6 97%
25g
$231 2024-07-18
TRC
B233868-50mg
trans-2-(Benzylamino)cyclohexanol
40571-86-6
50mg
$ 50.00 2022-06-07

trans-2-(Benzylamino)cyclohexanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Bismuth triflate ;  15 min, 160 °C
Reference
Microwave-enhanced bismuth triflate-catalyzed epoxide opening with aliphatic amines
Ollevier, Thierry; Nadeau, Etienne, Tetrahedron Letters, 2008, 49(9), 1546-1550

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: [1,1′-Biphenyl]-4,4′-disulfonic acid, scandium(3+) salt (3:2) ;  12 h, rt
Reference
Heterogeneous catalysis of novel polymeric rare earth complexes under solvent-free conditions: Zero-emission synthesis of β-amino alcohols
Ishida, Shuichi; Suzuki, Shoko; Hayano, Tetsuji; Furuno, Hiroshi; Inanaga, Junji, Journal of Alloys and Compounds, 2006, 408, 408-412

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: [1,1′:3′,1′′-Terphenyl]-4,4′′-disulfonic acid, 5′-(4-sulfophenyl)-, scandium(3+)… ;  12 h, rt
Reference
Development of self-organized polymeric Lewis acid-catalysts for the zero-emission synthesis of 2-amino alcohols
Inanaga, J., Fudan Xuebao, 2005, 44(5), 678-679

Synthetic Circuit 4

Reaction Conditions
1.1 150 °C
Reference
Synthesis of (3RS,3aSR,8aSR)-3-phenyloctahydrocyclohepta[b]pyrrol-4(1H)-one via the aza-Cope-Mannich rearrangement
Belov, Dmitry S.; Lukyanenko, Evgeny R.; Kurkin, Alexander V.; Yurovskaya, Marina A., Tetrahedron, 2011, 67(47), 9214-9218

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: [1,1′:3′,1′′-Terphenyl]-4,4′′-disulfonic acid, 5′-(4-sulfophenyl)-, scandium(3+)… ;  12 h, rt
Reference
Heterogeneous Lewis acid catalysis with self-organized polymeric rare earth arylsulfonates under solvent-free conditions
Furuno, Hiroshi; Ishida, Shuichi; Suzuki, Shoko; Hayano, Tetsuji; Onitsuka, Satoaki; et al, Heterocycles, 2009, 77(2), 1007-1018

Synthetic Circuit 6

Reaction Conditions
1.1 6 h, 250 °C; 250 °C → rt
Reference
Synthesis and resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol: enantiomer separation by sequential use of (R)- and (S)-mandelic acid [cyclohexanol, 2-(N-benzyl)amino, (1S,2S)- and (1R,2R)-]
Schiffers, Ingo; Bolm, Carsten, Organic Syntheses, 2008, 85, 106-117

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Water ;  2 h, 60 °C
Reference
Highly efficient and versatile chemoselective addition of amines to epoxides in water catalyzed by erbium(III) triflate
Procopio, Antonio; Gaspari, Marco; Nardi, Monica; Oliverio, Manuela; Rosati, Ornelio, Tetrahedron Letters, 2008, 49(14), 2289-2293

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid ;  1 h, rt
Reference
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols
Li, Dong; Wang, Jing; Yu, Shibo; Ye, Silei; Zou, Wenjie; et al, Chemical Communications (Cambridge, 2020, 56(15), 2256-2259

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Ferrocenium tetrafluoroborate ;  0 - 5 °C; 21 h, 60 °C
Reference
Fe(Cp)2BF4: an efficient Lewis acid catalyst for the aminolysis of epoxides
Yadav, Geeta Devi; Chauhan, ManMohan Singh; Singh, Surendra, Synthesis, 2014, 46(5), 629-634

Synthetic Circuit 10

Reaction Conditions
1.1 -
1.2 Reagents: (-)-Mandelic acid Solvents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide
Reference
Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis
Rantanen, Toni, 2007, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: (T-4)-[2-(3,5-Dimethyl-1H-pyrrol-2-yl-κN)pyridinato-κN]bis[1,1,1-trimethyl-N-(tr… ;  4 h, rt
Reference
Syntheses, structures and catalytic activities of low-coordinated rare-earth metal complexes containing 2,2'-pyridylpyrrolides
Du, Jun; Zhou, Shuangliu ; Zhang, Xiuli; Zhang, Lijun; Cui, Peng; et al, Applied Organometallic Chemistry, 2020, 34(1),

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Zinc perchlorate ;  60 min, 80 °C
Reference
Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils
Shivani; Pujala, Brahmam; Chakraborti, Asit K., Journal of Organic Chemistry, 2007, 72(10), 3713-3722

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Iron strontium oxide (Fe12SrO19) (dispersed on graphene oxide sheets) Solvents: Water ;  2 h, 60 °C
Reference
Synergistic effect of GO/SrFe12O19 as magnetic hybrid nanocatalyst for regioselective ring-opening of epoxides with amines under eco-friendly conditions
Laayati, Mouhsine; Mekkaoui, Ayoub Abdelkader; Fkhar, Lahcen; Ait Ali, Mustapha; Anane, Hafid; et al, RSC Advances, 2022, 12(18), 11139-11154

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Acetonitrile
1.2 -
Reference
Preparation of trans-1,2-diaminocyclohexane derivatives by lithium perchlorate catalyzed ring opening of aziridines
Anaya de Parrodi, C.; Vazquez, V.; Quintero, L.; Juaristi, E., Synthetic Communications, 2001, 31(21), 3295-3302

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Lithium perchlorate Solvents: Acetonitrile
Reference
Metal salts as new catalysts for mild and efficient aminolysis of oxiranes
Chini, Marco; Crotti, Paolo; Macchia, Franco, Tetrahedron Letters, 1990, 31(32), 4661-4

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Cyanuric chloride ;  20 min, rt
Reference
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions
Kamble, V. T.; Joshi, N. S., Green Chemistry Letters and Reviews, 2010, 3(4), 275-281

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Calcium trifluoroacetate ;  24 h, 40 °C
Reference
Calcium trifluoroacetate as an efficient catalyst for ring-opening of epoxides by amines under solvent-free conditions
Outouch, Rachid; Rauchdi, Mariem; Boualy, Brahim; El Firdoussi, Larbi; Roucoux, Alain; et al, Acta Chimica Slovenica, 2014, 61(1), 67-72

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Zirconium chloride (ZrCl4) ;  15 min, rt
Reference
ZrCl4 as a new and efficient catalyst for the opening of epoxide rings by amines
Chakraborti, Asit K.; Kondaskar, Atul, Tetrahedron Letters, 2003, 44(45), 8315-8319

trans-2-(Benzylamino)cyclohexanol Preparation Products

40571-86-6 (trans-2-(Benzylamino)cyclohexanol) Related Products

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